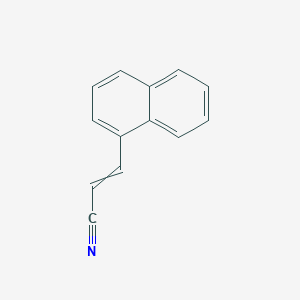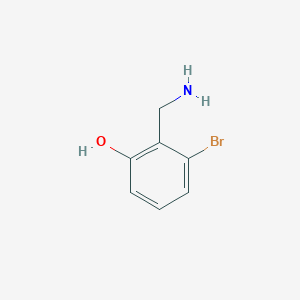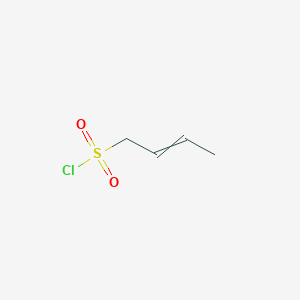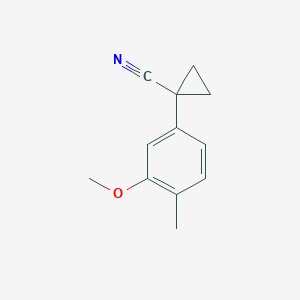
1-(2-Naphthyl)cyclopentanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Naphthyl)cyclopentanecarboxylic Acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a naphthyl group. This compound is of interest due to its unique structure, which combines the properties of cyclopentane and naphthalene, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Naphthyl)cyclopentanecarboxylic Acid can be synthesized through several methods. One common approach involves the reaction of 2-naphthylmagnesium bromide with cyclopentanone, followed by oxidation to introduce the carboxylic acid group. Another method includes the Friedel-Crafts acylation of naphthalene with cyclopentanecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Naphthyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthyl ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted naphthyl derivatives.
Applications De Recherche Scientifique
1-(2-Naphthyl)cyclopentanecarboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Naphthyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Cyclopentanecarboxylic Acid: Lacks the naphthyl group, making it less versatile in certain applications.
2-Naphthylacetic Acid: Similar structure but with an acetic acid group instead of a cyclopentanecarboxylic acid group.
Uniqueness: 1-(2-Naphthyl)cyclopentanecarboxylic Acid is unique due to its combination of a cyclopentane ring and a naphthyl group, providing distinct chemical and physical properties. This uniqueness makes it valuable in applications where both rigidity and aromaticity are desired.
Propriétés
Formule moléculaire |
C16H16O2 |
|---|---|
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
1-naphthalen-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C16H16O2/c17-15(18)16(9-3-4-10-16)14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11H,3-4,9-10H2,(H,17,18) |
Clé InChI |
RBNCDBNMXDJOMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC3=CC=CC=C3C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B11723049.png)

![2-(2-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11723054.png)






